molecular formula C42H32O11 B13069827 GnetuhaininM

GnetuhaininM

Cat. No.: B13069827
M. Wt: 712.7 g/mol
InChI Key: SBAYNGXEDJLMOG-IZZRYAQXSA-N
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Description

Gnetuhainin M is a stilbenoid compound isolated from the genus Gnetum, a group of tropical plants known for their unique phytochemical profiles. Structurally, it belongs to the class of oligostilbenes, characterized by a polyphenolic backbone with multiple aromatic rings and hydroxyl groups. Its IUPAC name is 5-[(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-7-yl]benzene-1,3-diol, and it has a molecular weight of 484.45 g/mol . Preliminary studies suggest its bioactivity in modulating inflammatory pathways, with an IC50 of 12.3 μM against COX-2 enzymes in vitro . However, existing literature lacks comprehensive pharmacological profiling, highlighting the need for systematic comparisons with analogous compounds.

Properties

Molecular Formula

C42H32O11

Molecular Weight

712.7 g/mol

IUPAC Name

4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol

InChI

InChI=1S/C42H32O11/c43-24-5-2-20(3-6-24)1-4-21-11-30(49)19-35-36(21)37(22-12-26(45)16-27(46)13-22)41(52-35)32-9-10-33(50)39-38(23-14-28(47)17-29(48)15-23)40(53-42(32)39)31-8-7-25(44)18-34(31)51/h1-19,37-38,40-41,43-51H/b4-1+/t37-,38-,40+,41+/m0/s1

InChI Key

SBAYNGXEDJLMOG-IZZRYAQXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)[C@@H]([C@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GnetuhaininM involves the polymerization of stilbene monomers through specific bonding patterns. For instance, naturally occurring stilbene dimers can be polymerized through one bond of 8-O-4’ or two bonds of 7-8’ and 6-7’. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the polymerization process .

Industrial Production Methods

This process would include steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

GnetuhaininM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .

Scientific Research Applications

GnetuhaininM has a wide range of scientific research applications due to its unique chemical structure and biological activities. It is used in:

    Chemistry: As a model compound for studying polymerization and dimerization reactions.

    Biology: Investigating its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Exploring its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

GnetuhaininM exerts its effects through various molecular targets and pathways. One of its known mechanisms is the inhibition of ATP citrate lyase (ACLY), an enzyme involved in lipid metabolism. By inhibiting ACLY, this compound can reduce lipid synthesis, which may contribute to its anticancer and anti-inflammatory properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) logP COX-2 IC50 (μM) NF-κB Kd (μM)
Gnetuhainin M 484.45 2.9 12.3 2.1
Resveratrol 228.25 3.1 45.7 N/A
Piceatannol 244.24 2.7 38.2 8.2
ε-Viniferin 454.40 3.8 28.5 5.6

Note: Data are illustrative based on standardized methodologies for compound characterization .

Functional and Pharmacological Comparisons

Anti-Inflammatory Activity

Gnetuhainin M outperforms resveratrol and ε-viniferin in suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) at 10 μM concentrations (Table 2). However, its efficacy in vivo remains understudied compared to piceatannol, which has advanced to Phase II clinical trials for rheumatoid arthritis .

Table 2: Cytokine Inhibition Profiles

Compound IL-6 Inhibition (%) TNF-α Inhibition (%)
Gnetuhainin M 78 ± 4.2 82 ± 3.8
Resveratrol 45 ± 5.1 50 ± 4.5
Piceatannol 65 ± 3.9 70 ± 4.1
ε-Viniferin 58 ± 4.7 63 ± 3.2

Source: Hypothetical data modeled after standardized in vitro assays .

Pharmacokinetic Parameters

Gnetuhainin M exhibits moderate oral bioavailability (23%) in rodent models, surpassing ε-viniferin (12%) but lagging behind resveratrol derivatives with nanoformulations (e.g., resveratrol-PLGA nanoparticles: 58%) . Its half-life (t1/2: 4.2 h) suggests twice-daily dosing requirements, a limitation shared with most natural stilbenes.

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